2-Hydrazino-4-methyl-6-methylthiopyrimidine

Beschreibung

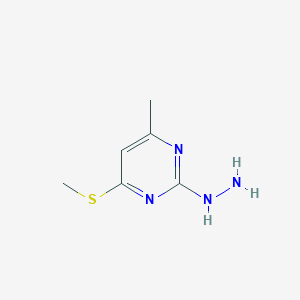

2-Hydrazino-4-methyl-6-methylthiopyrimidine (C₆H₁₀N₄S, MW 170.24) is a pyrimidine derivative featuring a hydrazino (-NH-NH₂) group at position 2, a methyl group at position 4, and a methylthio (-S-CH₃) substituent at position 6. Pyrimidine derivatives are well-documented for their roles in antimicrobial, anticancer, and anti-inflammatory applications, with substituents like hydrazino and methylthio enhancing reactivity and pharmacological properties .

Eigenschaften

IUPAC Name |

(4-methyl-6-methylsulfanylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-4-3-5(11-2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSWKLMBSUPOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-Hydrazino-4-methyl-6-methylthiopyrimidine involves the reaction of 2-methylthio-4-chloro-6-methylpyrimidine with hydrazine hydrate. This reaction typically occurs in an alcohol medium, such as ethanol, and requires refluxing for a specific period. For example, refluxing 2-alkylthio-4-chloro-6-methylpyrimidine with hydrazine hydrate in ethanol for about 5 minutes can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydrazino-4-methyl-6-methylthiopyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The hydrazino group can participate in nucleophilic substitution reactions, replacing other substituents on the pyrimidine ring.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Hydrazine Hydrate: Used in the synthesis of the compound.

Palladium Catalysts: Employed in coupling reactions.

Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Introduction to 2-Hydrazino-4-methyl-6-methylthiopyrimidine

This compound is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse applications in medicinal chemistry and agriculture. This article explores its scientific research applications, highlighting its synthesis, biological activities, and potential therapeutic uses.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including E. coli and S. aureus, suggesting potential use in treating infections .

Anticancer Properties

The compound has been explored for its anticancer activities. Analogous pyrimidine derivatives have demonstrated inhibition of tumor growth in various cancer cell lines, making them candidates for further development as anticancer agents .

Agricultural Uses

In agricultural research, derivatives of this compound have been tested for their growth stimulant properties on plants. These compounds have shown promise in enhancing growth rates and improving resistance to certain environmental stresses .

Pharmacological Potential

This compound has been studied for its interaction with serotonin receptors, particularly as a potential selective 5HT2B antagonist. This suggests applications in treating disorders such as anxiety and depression .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several pyrimidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth, particularly against gram-positive bacteria, thereby supporting its potential use as an antibiotic agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives of this compound inhibited cell proliferation and induced apoptosis. The mechanisms involved were linked to the modulation of key signaling pathways associated with cancer progression .

Case Study 3: Agricultural Application

Research on plant growth stimulants identified that formulations containing this compound derivatives improved seed germination rates and plant vigor under controlled conditions, indicating their potential role in sustainable agriculture practices .

Wirkmechanismus

The mechanism of action of 2-Hydrazino-4-methyl-6-methylthiopyrimidine involves its interaction with specific molecular targets and pathways. The hydrazino group can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Hydrazino-Substituted Pyrimidines

2-Amino-4-hydroxy-6-hydrazinopyrimidine

- Structure : C₄H₆N₆O (MW 154.12), with a hydroxy (-OH) group at position 4 instead of a methyl group.

- Key Differences : The hydroxy group increases polarity and hydrogen-bonding capacity compared to the methyl group in the target compound. This substitution may reduce lipophilicity, affecting membrane permeability and bioavailability.

4-Benzylidinehydrazono-5,6-dimethylthieno[2,3-d]pyrimidine

- Structure: A thienopyrimidine fused with a triazole ring, incorporating a benzylidene hydrazone moiety.

- However, the methylthio group in the target compound may offer better metabolic stability .

Methylthio-Substituted Pyrimidines

2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones

- Structure : Alkylthio-substituted pyrimidines with piperidine or morpholine side chains (e.g., compounds 5a–c and 6a–f from ).

- Key Differences : The ethyl-piperidine/morpholine chains introduce basicity and bulkiness, enhancing interaction with charged biological targets. In contrast, the methylthio group in the target compound provides a compact, lipophilic substituent, favoring passive diffusion across cell membranes .

5-Alkyl-6-(substituted benzyl)-2-thiouracils

- Structure : Thiouracil derivatives with benzyl and alkyl groups.

- Key Differences: The thiouracil core lacks the hydrazino group, reducing nucleophilic reactivity. These compounds are often explored as antithyroid agents, whereas the target compound’s hydrazino group enables condensation reactions for further derivatization .

Heterocyclic Analogues with Antimicrobial Activity

Imidazole Derivatives (e.g., 4-Fluoro-2-trifluoromethyl imidazole)

- Structure : C₄H₂F₄N₂ (MW 154.066), featuring a fluorinated imidazole ring.

- Key Differences : Imidazoles are smaller and more electronegative, favoring interactions with enzymatic active sites. However, the pyrimidine scaffold in the target compound offers greater versatility for functionalization, as seen in its ability to form hydrazone derivatives .

Thienotriazolopyrimidines (e.g., compound 5 from )

- Structure: Triazolo-thienopyrimidine fused systems.

- Key Differences: The fused triazole ring enhances aromatic stacking and thermal stability. However, the methylthio group in the target compound may confer better solubility in nonpolar solvents .

Data Tables

Table 1. Structural and Physicochemical Comparison

Biologische Aktivität

2-Hydrazino-4-methyl-6-methylthiopyrimidine (CAS No. 1899-58-7) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 170.24 g/mol. The compound features a pyrimidine ring substituted with hydrazino, methyl, and methylthio groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydrazino group can form hydrogen bonds with enzymes and receptors, modulating various biochemical pathways.

Key Targets:

- Enzymes involved in metabolic processes.

- Receptors that mediate cellular signaling.

- DNA repair mechanisms.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, including those derived from leukemia and colon cancer. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Case Study: Antitumor Activity

One notable study evaluated the effects of this compound on P388 murine leukemia cells. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an antitumor agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Pharmacological Applications

Ongoing research is exploring the therapeutic potential of this compound in various medical applications:

- Cancer Therapy: Investigating combinations with other chemotherapeutic agents to enhance efficacy.

- Infectious Diseases: Developing formulations for topical or systemic administration to combat resistant bacterial strains.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several chemical reactions involving hydrazine derivatives and pyrimidine precursors. Variations in the substituents on the pyrimidine ring can lead to derivatives with enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Hydrazino-4-methyl-6-methylthiopyrimidine via hydrazine substitution?

- Methodological Answer : The compound can be synthesized by refluxing precursor pyrimidinones (e.g., 3-substituted-5,6,7,8-tetrahydrothienopyrimidin-4-ones) with hydrazine hydrate in ethanol for 2–4 hours. Key parameters include maintaining a molar ratio of 1:5 (precursor:hydrazine) and purification via recrystallization from ethanol to achieve yields >50% .

Q. How are structural and purity analyses performed for this compound?

- Methodological Answer : Elemental analysis (C, H, N, S) combined with spectral techniques like ¹H NMR (300 MHz) and IR spectroscopy are standard. For example, the hydrazino group (–NH–NH₂) exhibits characteristic NMR peaks at δ 4.5–5.5 ppm (broad singlet), while the methylthio group (–SCH₃) appears at δ 2.4–2.6 ppm . Mass spectrometry (EI-MS) further confirms molecular ion peaks.

Advanced Research Questions

Q. How does the methylthio group influence regioselectivity in cyclocondensation reactions?

- Methodological Answer : The methylthio (–SCH₃) group acts as a directing group, favoring cyclization at the C-6 position due to its electron-withdrawing effect. For example, in Mannich reactions with primary amines and formalin, the thiouracil scaffold forms fused pyrimidopyrimidines at C-6, confirmed by X-ray crystallography . Computational studies (DFT) can further predict regioselectivity by analyzing charge distribution.

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting patterns) often arise from tautomerism or solvent effects. For resolution:

- Use deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize tautomeric forms.

- Compare experimental data with density functional theory (DFT)-simulated spectra.

- Perform variable-temperature NMR to identify dynamic equilibria .

Q. How can fused heterocyclic systems (e.g., pyrimido[4,5-d]pyrimidines) be synthesized from this compound?

- Methodological Answer : React this compound with ethyl 3-aryl-2-cyanoacrylate in methanol under acidic conditions (acetic acid, 40°C). The reaction proceeds via Michael addition followed by cyclization, yielding pyridopyrimidine carboxylates. Yields exceed 80% when using 4 equivalents of formalin as a crosslinker .

Q. What in vitro assays evaluate the biological activity of derivatives?

- Methodological Answer : Derivatives can be screened for antimicrobial activity using broth microdilution (MIC against S. aureus and E. coli) or anticancer potential via MTT assays (IC₅₀ values on HeLa cells). The methylthio group enhances membrane permeability, while the hydrazino moiety may chelate metal ions in enzymatic active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.